Deamino Dpn sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

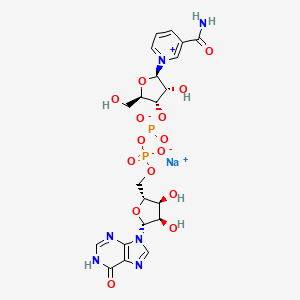

Deamino Dpn sodium salt, also known as nicotinamide hypoxanthine dinucleotide sodium salt, is a chemical compound with the empirical formula C21H26N6O15P2 and a molecular weight of 664.41 g/mol . This compound is an analog of β-nicotinamide adenine dinucleotide (NAD) and is used in various biochemical and molecular biology applications .

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of Deamino Dpn sodium salt involves large-scale synthesis using automated reactors and purification systems. The process includes the initial synthesis, followed by multiple purification steps such as crystallization, filtration, and drying to achieve a high-purity product suitable for research and industrial applications .

化学反応の分析

Types of Reactions

Deamino Dpn sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidized derivatives.

Reduction: It can be reduced to form reduced analogs.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .

科学的研究の応用

Deamino Dpn sodium salt is widely used in scientific research due to its role as an analog of β-nicotinamide adenine dinucleotide. Some of its applications include:

Biochemistry: It is used to study enzyme kinetics and specificity, particularly in reactions involving NAD-dependent enzymes.

Molecular Biology: It is used in various assays to investigate cellular metabolism and energy transfer.

Medicine: It is used in research related to metabolic disorders and mitochondrial function.

Industry: It is used in the development of biosensors and diagnostic tools.

作用機序

Deamino Dpn sodium salt exerts its effects by mimicking the action of β-nicotinamide adenine dinucleotide in biochemical reactions. It acts as a cofactor for various enzymes, facilitating redox reactions and energy transfer within cells. The molecular targets include NAD-dependent dehydrogenases and oxidoreductases, which play crucial roles in cellular metabolism and energy production .

類似化合物との比較

Similar Compounds

- β-Nicotinamide adenine dinucleotide (NAD)

- Nicotinamide hypoxanthine dinucleotide, reduced form (Deamino NADH)

- Nicotinic acid adenine dinucleotide sodium salt

Uniqueness

Deamino Dpn sodium salt is unique due to its structural modifications, which allow it to be used as a specific analog in biochemical studies. Unlike NAD, it lacks the amino group, which can provide insights into the role of this functional group in enzymatic reactions .

生物活性

Deamino Dpn sodium salt, also known as nicotinamide hypoxanthine dinucleotide sodium salt, is a significant biochemical compound with the empirical formula C21H26N6O15P2 and a molecular weight of 664.41 g/mol. It serves as an analog of β-nicotinamide adenine dinucleotide (NAD), playing a crucial role in various biochemical processes, particularly in enzyme kinetics and cellular metabolism.

This compound mimics the action of NAD by acting as a cofactor for numerous enzymes. It facilitates redox reactions essential for energy transfer within cells. This compound primarily targets NAD-dependent dehydrogenases and oxidoreductases, which are pivotal in metabolic pathways.

Applications in Research

- Biochemistry : Utilized to study enzyme kinetics and specificity, especially in NAD-dependent reactions.

- Molecular Biology : Employed in assays to explore cellular metabolism and energy dynamics.

- Medicine : Investigated for its potential in addressing metabolic disorders and mitochondrial dysfunction.

- Industry : Applied in developing biosensors and diagnostic tools due to its biochemical properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Feature |

|---|---|---|

| β-Nicotinamide adenine dinucleotide (NAD) | C21H27N7O14P2 | Standard cofactor in redox reactions |

| Nicotinamide hypoxanthine dinucleotide (Deamino NADH) | C21H28N6O15P2 | Reduced form of Deamino Dpn, involved in similar pathways |

| Nicotinic acid adenine dinucleotide sodium salt | C21H24N6O14P2 | Variation with different biological activities |

This compound is distinct due to its structural modifications that allow it to be a specific analog in biochemical studies, particularly lacking the amino group found in NAD, which can influence enzymatic activities.

Study 1: Enzyme Kinetics

A study focusing on the enzyme kinetics of lactate dehydrogenase demonstrated that this compound effectively inhibited the enzyme's activity at varying concentrations. The findings indicated a competitive inhibition pattern, suggesting that it could serve as a useful tool for understanding enzyme regulation mechanisms.

Study 2: Cellular Metabolism

Research conducted on mammalian cell lines revealed that this compound significantly impacted cellular respiration rates. Cells treated with this compound exhibited altered ATP production levels compared to control groups, indicating its potential role in modulating metabolic pathways.

Study 3: Mitochondrial Function

A recent investigation into mitochondrial function highlighted that this compound could enhance mitochondrial biogenesis under oxidative stress conditions. This effect was attributed to its ability to stimulate key signaling pathways involved in mitochondrial health.

特性

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O15P2.Na/c22-17(32)9-2-1-3-26(4-9)20-15(31)16(10(5-28)39-20)41-44(36,37)42-43(34,35)38-6-11-13(29)14(30)21(40-11)27-8-25-12-18(27)23-7-24-19(12)33;/h1-4,7-8,10-11,13-16,20-21,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMOYFWBERFQAR-QYZPTAICSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)C(=O)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)O)O)O)C(=O)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N6NaO15P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104809-38-3 |

Source

|

| Record name | Nicotinamide hypoxanthinedinucleotide sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。